4-aminopiperidine-1-carbonyl fluoride hydrochloride
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Overview
Description
4-aminopiperidine-1-carbonyl fluoride hydrochloride is a chemical compound with the molecular formula C6H12ClFN2O and a molecular weight of 182.62 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 4-aminopiperidine-1-carbonyl fluoride hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common synthetic route includes the reaction of piperidine with carbonyl fluoride and subsequent amination to introduce the amino group . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
4-aminopiperidine-1-carbonyl fluoride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluoride or amino group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding carbonyl compounds or reduction to yield amine derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-aminopiperidine-1-carbonyl fluoride hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-aminopiperidine-1-carbonyl fluoride hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
4-aminopiperidine-1-carbonyl fluoride hydrochloride can be compared with other piperidine derivatives, such as:
4-aminopiperidine: Lacks the carbonyl fluoride group, resulting in different chemical reactivity and applications.
1-carbonyl fluoride piperidine: Does not have the amino group, affecting its biological activity and synthetic utility.
Piperidine: The parent compound, which serves as a building block for various derivatives with diverse applications
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2639411-99-5 |
---|---|
Molecular Formula |
C6H12ClFN2O |
Molecular Weight |
182.6 |
Purity |
95 |
Origin of Product |
United States |
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